molecular formula C28H30N6O3S B14120645 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B14120645
M. Wt: 530.6 g/mol
InChI Key: HXNNJHUXFAVOPA-UHFFFAOYSA-N
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Description

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with benzoxazole, piperidine, and benzyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and piperidine intermediates, followed by their coupling with the purine core. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are essential to ensure the compound’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases such as sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • Ethyl 2-[[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Compared to similar compounds, 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C28H30N6O3S

Molecular Weight

530.6 g/mol

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

HXNNJHUXFAVOPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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